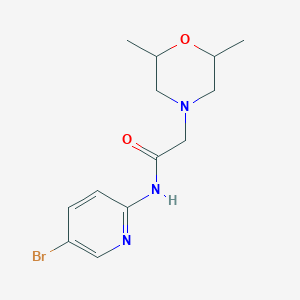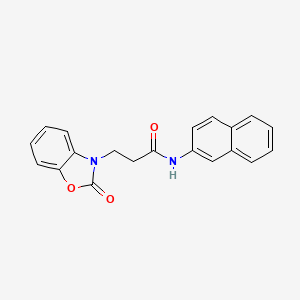![molecular formula C24H24FNO5 B5289461 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 618073-46-4](/img/structure/B5289461.png)
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by its unique structure, which includes an ethoxybenzoyl group, a fluorophenyl group, a hydroxy group, and an oxolan-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Ethoxybenzoyl Intermediate: This step involves the reaction of 4-ethoxybenzoic acid with a suitable reagent, such as thionyl chloride, to form the corresponding acid chloride.
Formation of the Fluorophenyl Intermediate: 2-fluorobenzaldehyde is reacted with a suitable reagent, such as sodium borohydride, to form 2-fluorobenzyl alcohol.
Formation of the Pyrrolidinone Core: The ethoxybenzoyl intermediate and the fluorophenyl intermediate are reacted with a suitable amine, such as proline, to form the pyrrolidinone core.
Introduction of the Oxolan-2-ylmethyl Group: The pyrrolidinone core is reacted with oxirane in the presence of a suitable catalyst, such as boron trifluoride etherate, to introduce the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-methoxybenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-5-(2-bromophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(tetrahydrofuran-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the ethoxybenzoyl group, fluorophenyl group, and oxolan-2-ylmethyl group. These functional groups contribute to its distinct chemical properties and potential applications. The combination of these groups in a single molecule allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
618073-46-4 |
|---|---|
分子式 |
C24H24FNO5 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24FNO5/c1-2-30-16-11-9-15(10-12-16)22(27)20-21(18-7-3-4-8-19(18)25)26(24(29)23(20)28)14-17-6-5-13-31-17/h3-4,7-12,17,21,27H,2,5-6,13-14H2,1H3/b22-20- |
InChI 键 |
IIFUZAZLVZWCRW-XDOYNYLZSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5289398.png)
![N-[1,1-bis(hydroxymethyl)propyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289405.png)
![3-{2-[allyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289422.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![2-{2-methoxy-4-[(Z)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5289436.png)
![(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B5289442.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
![2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5289482.png)
